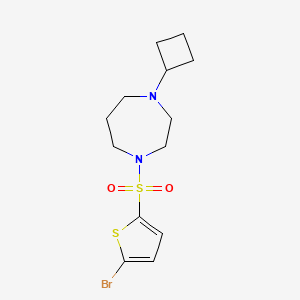
1-(2-Bromoethyl)-1-fluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-1-fluorocyclobutane is an organic compound that belongs to the class of halogenated cyclobutanes. This compound features a cyclobutane ring substituted with a bromoethyl group and a fluorine atom. The presence of both bromine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1-fluorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, starting with cyclobutanol, the compound can be synthesized by first converting cyclobutanol to 1-(2-hydroxyethyl)-1-fluorocyclobutane, followed by bromination using hydrobromic acid or phosphorus tribromide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process typically includes the use of robust reactors capable of handling corrosive reagents and maintaining precise temperature control to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-hydroxyethyl)-1-fluorocyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-fluorocyclobutene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-(2-hydroxyethyl)-1-fluorocyclobutane.
Elimination: 1-fluorocyclobutene.
Oxidation: Corresponding ketones.
Reduction: Corresponding alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-1-fluorocyclobutane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(2-Bromoethyl)-1-fluorocyclobutane exerts its effects involves its ability to participate in various chemical reactions. The bromine and fluorine atoms in its structure make it a versatile intermediate in organic synthesis. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . Additionally, its ability to undergo elimination reactions allows for the formation of alkenes, which can further participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloroethyl)-1-fluorocyclobutane
- 1-(2-Bromoethyl)-1-chlorocyclobutane
- 1-(2-Iodoethyl)-1-fluorocyclobutane
Comparison: 1-(2-Bromoethyl)-1-fluorocyclobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to its analogs. For instance, the bromine atom makes it more reactive in nucleophilic substitution reactions compared to 1-(2-Chloroethyl)-1-fluorocyclobutane, while the fluorine atom enhances its stability and resistance to oxidation compared to 1-(2-Iodoethyl)-1-fluorocyclobutane .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-1-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-4-6(8)2-1-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZFCPGYFHNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)



![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)


![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
